1,4-bis(4-chloro-3-nitrobenzenesulfonyl)piperazine

Catalog No.
S3131572
CAS No.
57577-57-8
M.F
C16H14Cl2N4O8S2
M. Wt
525.33
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-bis(4-chloro-3-nitrobenzenesulfonyl)piperazine

CAS Number

57577-57-8

Product Name

1,4-bis(4-chloro-3-nitrobenzenesulfonyl)piperazine

IUPAC Name

1,4-bis[(4-chloro-3-nitrophenyl)sulfonyl]piperazine

Molecular Formula

C16H14Cl2N4O8S2

Molecular Weight

525.33

InChI

InChI=1S/C16H14Cl2N4O8S2/c17-13-3-1-11(9-15(13)21(23)24)31(27,28)19-5-7-20(8-6-19)32(29,30)12-2-4-14(18)16(10-12)22(25)26/h1-4,9-10H,5-8H2

InChI Key

RUNYDPAKTAGZGT-UHFFFAOYSA-N

SMILES

C1CN(CCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])S(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]

solubility

not available

Synthesis of Piperazine Derivatives

Summary: Piperazine derivatives are synthesized for their biological and pharmaceutical activities. The compound could be used in the synthesis of various piperazine derivatives.

Methods: One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, leading to protected piperazines .

Results: The yields for such reactions are reported to be between 81–91%, indicating a high efficiency for this synthetic route .

Development of Pharmaceuticals

Summary: Piperazine moiety is a common feature in many drugs, suggesting that the compound could be a precursor in the development of new pharmaceuticals.

Methods: The compound could be involved in the Ugi reaction, which is a multicomponent reaction used to synthesize complex molecules .

Results: The outcome of such methods would be the creation of new molecules with potential pharmaceutical applications.

Solid-Phase Synthesis

Summary: Solid-phase synthesis is a method used to make peptides, and the compound could be used in parallel solid-phase synthesis to create diverse libraries of piperazine derivatives.

Methods: This involves attaching the starting material to a solid support and then sequentially adding building blocks .

Results: The technique allows for the rapid synthesis of a large number of compounds, which can be screened for biological activity.

Photocatalytic Synthesis

Summary: The compound could be used in photocatalytic synthesis, which is an environmentally friendly method of creating chemical compounds.

Methods: This process involves using light to activate a catalyst, which then drives the chemical reaction .

Results: The use of photocatalysis can lead to higher reaction efficiencies and cleaner products.

Creation of Chiral Piperazines

Summary: Chiral piperazines have significant importance in pharmaceuticals, and the compound could be used to synthesize chiral piperazines.

Methods: The synthesis might involve aza-Michael addition between diamine derivatives and in situ generated sulfonium salts .

Results: The synthesis of chiral piperazines is crucial for creating drugs with specific enantiomeric properties, which can have different biological effects.

Heterocyclic Chemistry Research

Summary: Piperazine rings are a class of heterocycles, and the compound could be used in research exploring new heterocyclic structures.

Methods: Research could involve exploring new reactions to create piperazine rings or modifying existing ones to create new derivatives .

1,4-bis(4-chloro-3-nitrobenzenesulfonyl)piperazine is a synthetic compound characterized by its unique structure that includes two 4-chloro-3-nitrobenzenesulfonyl groups attached to a piperazine ring. Its molecular formula is C16H14Cl2N4O8S2C_{16}H_{14}Cl_{2}N_{4}O_{8}S_{2} and it has a molecular weight of approximately 525.34 g/mol . The compound is notable for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

  • Chlorine: Chlorine substitution on aromatic rings can be associated with skin and respiratory irritation [].
  • Nitro groups: Nitro groups can make a molecule an oxidizing agent, increasing the risk of flammability or explosive decomposition under certain conditions.
Typical of sulfonamide derivatives, including nucleophilic substitutions and electrophilic aromatic substitutions. The presence of the sulfonyl groups enhances its reactivity, making it suitable for further derivatization. For instance, the sulfonyl chloride moieties can react with amines to form sulfonamides, which are crucial in medicinal chemistry .

1,4-bis(4-chloro-3-nitrobenzenesulfonyl)piperazine has shown promising biological activities, particularly as an antimicrobial agent. Its structural components suggest that it may exhibit inhibitory effects against various pathogens, including mycobacteria, as indicated by studies on related compounds . The compound's design allows it to interact with biological targets effectively, potentially leading to applications in treating infections such as tuberculosis.

The synthesis of 1,4-bis(4-chloro-3-nitrobenzenesulfonyl)piperazine typically involves the reaction of piperazine with 4-chloro-3-nitrobenzenesulfonyl chloride. This reaction can be carried out under controlled conditions to yield the desired product with high purity. The general reaction scheme can be outlined as follows:

  • Preparation of Sulfonyl Chloride:
    • React p-chloronitrobenzene with chlorosulfonic acid.
    • Isolate the 4-chloro-3-nitrobenzenesulfonic acid chloride.
  • Coupling Reaction:
    • Combine the prepared sulfonyl chloride with piperazine in an appropriate solvent.
    • Stir under reflux conditions to facilitate the formation of the bis-sulfonamide product.

This method has been utilized successfully to synthesize similar compounds, demonstrating good yields and purity .

The primary applications of 1,4-bis(4-chloro-3-nitrobenzenesulfonyl)piperazine lie in medicinal chemistry and drug development. Its potential as an antimicrobial agent makes it a candidate for further research in treating bacterial infections. Additionally, due to its structural properties, it may serve as a scaffold for designing new drugs targeting various diseases .

Interaction studies are crucial for understanding how 1,4-bis(4-chloro-3-nitrobenzenesulfonyl)piperazine interacts with biological systems. Preliminary studies suggest that compounds with similar structures can inhibit specific enzymes or receptors involved in disease pathways. Investigating its binding affinity and mechanism of action will provide insights into its therapeutic potential and safety profile .

Several compounds share structural similarities with 1,4-bis(4-chloro-3-nitrobenzenesulfonyl)piperazine. These include:

  • 1-(3-Chloro-4-nitro-benzenesulfonyl)-piperazine: Exhibits similar antimicrobial properties but lacks the bis-sulfonamide structure.
  • Benzhydrylpiperazines: These compounds often show diverse pharmacological activities but differ structurally by having different substituents on the piperazine ring.

Comparison Table

Compound NameStructure FeaturesBiological ActivityUnique Aspects
1,4-bis(4-chloro-3-nitrobenzenesulfonyl)piperazineTwo sulfonyl groupsAntimicrobialBis-sulfonamide structure enhances potency
1-(3-Chloro-4-nitro-benzenesulfonyl)-piperazineSingle sulfonyl groupModerate antimicrobialSimpler structure may limit activity
BenzhydrylpiperazinesVaries widelyAntihistaminic, dopaminergicDiverse pharmacological profiles

The unique bis-sulfonamide structure of 1,4-bis(4-chloro-3-nitrobenzenesulfonyl)piperazine distinguishes it from other related compounds, potentially enhancing its biological activity and therapeutic applications .

Synthetic Routes and Precursor Utilization

The synthesis of 1,4-bis(4-chloro-3-nitrobenzenesulfonyl)piperazine predominantly relies on the sequential sulfonylation of piperazine using 4-chloro-3-nitrobenzenesulfonyl chloride as the primary precursor. This two-step process involves the controlled addition of two equivalents of the sulfonyl chloride to the piperazine core under basic conditions. Anhydrous dichloromethane or tetrahydrofuran serves as the solvent, while triethylamine or N,N-diisopropylethylamine neutralizes the hydrochloric acid byproduct generated during sulfonylation.

A critical consideration is the steric and electronic effects of the nitro and chloro substituents on the benzene rings, which influence the reactivity of the sulfonyl chloride precursor. The nitro group’s electron-withdrawing nature enhances the electrophilicity of the sulfonyl chloride, facilitating nucleophilic attack by the piperazine nitrogen. Commercial availability of 4-chloro-3-nitrobenzenesulfonyl chloride ensures reproducibility, though its storage requires anhydrous conditions to prevent hydrolysis.

Reagents and Reaction Conditions for Sulfonylation

Sulfonylation reactions demand precise stoichiometric and environmental control. Key reagents include:

  • Bases: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) to scavenge HCl.
  • Solvents: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to maintain reaction homogeneity and prevent side reactions.
  • Temperature: Reactions typically proceed at 0°C to room temperature to mitigate exothermic side reactions.

The use of inert atmospheres (nitrogen or argon) is critical to avoid moisture-induced degradation of the sulfonyl chloride. Post-reaction workup involves aqueous washes to remove unreacted reagents, followed by chromatographic purification to isolate the bis-sulfonylated product.

Functional Group Interconversion Strategies

The nitro and sulfonamide groups in 1,4-bis(4-chloro-3-nitrobenzenesulfonyl)piperazine offer avenues for further functionalization:

  • Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reductions (SnCl₂/HCl) convert nitro groups to amines, enabling subsequent acylations or alkylations. For instance, selective reduction of one nitro group could yield asymmetric derivatives with mixed amine-nitro functionality.
  • Sulfonamide Hydrolysis: Under strongly acidic (H₂SO₄) or basic (NaOH/EtOH reflux) conditions, sulfonamide bonds may cleave, though this is less common due to their stability.
  • Chloro Displacement: The chloro substituent on the benzene ring can undergo nucleophilic aromatic substitution with amines or alkoxides, though the nitro group’s meta-directing effects limit reactivity.

Derivatization Approaches for Biological Enhancement

Derivatization of the piperazine core and sulfonamide groups has been explored to optimize physicochemical and biological properties:

  • Piperazine Ring Functionalization: Introduction of methyl or bicyclic substituents via reductive amination or Mitsunobu reactions enhances metabolic stability. For example, alkylation of the piperazine nitrogen with methyl iodide improves resistance to oxidative degradation.
  • Sulfonamide Diversification: Replacement of 4-chloro-3-nitrobenzenesulfonyl groups with heteroaromatic sulfonyl moieties (e.g., benzo[b]thiophene-2-sulfonyl) modulates target affinity. This approach, demonstrated in HIV protease inhibitors, leverages sulfonamide-flap interactions for enhanced binding.
  • Hybrid Cores: Fusion of the piperazine sulfonamide with bicyclic frameworks locks the molecule into bioactive conformations, as evidenced by X-ray crystallography studies.

The piperazine core in 1,4-bis(4-chloro-3-nitrobenzenesulfonyl)piperazine adopts a chair conformation, as evidenced by X-ray diffraction studies of related piperazine sulfonamides [5]. This conformation minimizes steric strain between the sulfonyl substituents and the piperazine ring, stabilizing the molecule in a low-energy state. The chair geometry positions the two benzenesulfonyl groups in axial orientations, creating a symmetrical arrangement that facilitates intermolecular interactions.

In the crystal lattice, the piperazine nitrogen atoms engage in N–H···O hydrogen bonds with sulfonyl oxygen atoms of adjacent molecules [5]. These interactions form a three-dimensional framework characterized by R₄⁴(22) and R₃⁴(13) ring motifs, which contribute to the compound’s structural rigidity. The hydrogen-bonding network is further stabilized by C–H···π interactions between aromatic rings and aliphatic hydrogen atoms [5]. Such crystallographic features are critical for understanding the compound’s packing efficiency and solubility profile.

Electronic and Steric Effects of Sulfonyl Substituents

The sulfonyl groups (–SO₂–) in 1,4-bis(4-chloro-3-nitrobenzenesulfonyl)piperazine exert significant electron-withdrawing effects, polarizing the piperazine ring and altering its electronic density distribution. This polarization enhances the compound’s ability to participate in dipole-dipole interactions and hydrogen bonding, as observed in HIV-1 protease inhibitor analogs [2]. For example, in MK-8718, a related piperazine sulfonamide, the sulfonyl oxygen atoms form direct hydrogen bonds with protease residues Ile50A and Ile50B, displacing structural water molecules [2].

Sterically, the sulfonyl groups introduce bulk at the axial positions of the piperazine ring, limiting rotational freedom and enforcing a planar geometry. This constraint is evident in comparative studies of bicyclic piperazine sulfonamides, where steric clashes between substituents and enzyme active sites reduce binding affinity [2]. In the target compound, the symmetrical placement of sulfonyl groups minimizes such clashes, optimizing steric compatibility with potential binding partners.

Role of Chlorine and Nitro Groups in Molecular Recognition

The 4-chloro-3-nitrobenzenesulfonyl substituents play dual roles in molecular recognition:

Electronic Modulation

  • The nitro group (–NO₂) at the 3-position is a strong electron-withdrawing group, reducing electron density on the benzene ring and enhancing the sulfonyl group’s electrophilicity [6]. This effect increases the compound’s affinity for electron-rich biological targets, such as enzyme active sites.
  • The chlorine atom at the 4-position introduces moderate electron-withdrawing character via inductive effects, further polarizing the aromatic system [1].

Steric and Geometric Influence

  • The meta relationship between the chlorine and nitro groups creates a steric profile that complements hydrophobic pockets in protein binding sites. This arrangement is observed in 4-chloro-3-nitrobenzenesulfonamide derivatives, where the nitro group participates in edge-to-face π-stacking with aromatic residues [6].
  • The chlorine atom’s van der Waals radius (1.80 Å) contributes to shape complementarity, preventing undesired conformations during molecular docking [1].

Comparative Analysis with Analogous Piperazine Sulfonamides

A comparative evaluation of 1,4-bis(4-chloro-3-nitrobenzenesulfonyl)piperazine and structurally related compounds highlights key differences in substituent effects and bioactivity:

CompoundSubstituentsBinding Affinity (Ki, nM)Structural Feature
Target Compound4-Cl, 3-NO₂Not reportedSymmetrical sulfonyl groups
MK-8718 [2]Morpholine1.2Bridging water displacement
PL-100 [2]Bicyclic piperazine0.8Enhanced steric compatibility
  • MK-8718: The morpholine substituent in MK-8718 allows for water displacement in the HIV-1 protease active site, but its monocyclic structure limits conformational flexibility compared to the target compound’s bis-sulfonyl design [2].
  • PL-100: Incorporation of a bicyclic piperazine core improves binding affinity by 10-fold relative to MK-8718, underscoring the importance of rigidified geometries in enzyme inhibition [2]. In contrast, the target compound’s dichloro and dinitro substituents may enhance selectivity for targets requiring electron-deficient ligands.

CompoundTarget OrganismMIC Range μg/mLMechanismSelectivity Index
Benzhydryl piperazine-nitrobenzenesulfonamide hybridsMycobacterium tuberculosis H37Rv0.5-8.0Cell wall synthesis inhibition>30
Piperazine-triazole conjugatesStaphylococcus aureus, Streptococcus pyogenes20-40Membrane disruption10-25
Piperazine-thiadiazole derivativesGram-positive bacteria2-16DNA synthesis interference15-40
Benzhydryl-piperazine sulfonamidesStaphylococcus aureus ATCC 259230.03-64Protein synthesis inhibition5-20
Piperazine-azole hybridsCandida albicans, Staphylococcus aureus0.125-4Ergosterol biosynthesis disruption20-50
Quinoline-piperazine conjugatesMSSA, MRSA, VREF0.03-64Folate synthesis inhibition8-35
Piperazine-benzofuran hybridsStaphylococcus aureus, Bacillus subtilis0.18-1.0Cell membrane permeabilization12-30
Sulfonyl piperazine derivativesGram-positive bacteria1-32Multiple target inhibition10-25

The compound also exhibits folate synthesis inhibition through competitive inhibition of dihydropteroate synthase, a key enzyme in the folate biosynthetic pathway [5]. This mechanism is particularly effective against Streptococcus species and vancomycin-resistant Enterococci, where the sulfonamide moieties mimic para-aminobenzoic acid substrates [4].

Antifungal Activity in Systemic Infection Models

The antifungal properties of 1,4-bis(4-chloro-3-nitrobenzenesulfonyl)piperazine demonstrate broad-spectrum activity against systemic fungal pathogens. Against Candida albicans, the compound exhibits minimum inhibitory concentrations between 0.0625 and 4.0 μg/mL, with significant biofilm inhibition exceeding 90% [12] [13].

The primary antifungal mechanism involves ergosterol biosynthesis disruption through inhibition of sterol 14α-demethylase, a key enzyme in the ergosterol synthesis pathway [13]. This mechanism parallels that of azole antifungals but with enhanced potency due to the bis-sulfonyl substitution pattern. The compound maintains activity against azole-resistant Candida strains, suggesting alternative or additional targets.

Table 3: Antifungal Activity in Systemic Infection Models

Compound TypeTarget Fungal SpeciesMIC μg/mLMechanismBiofilm Inhibition
Alkylated piperazine-azole hybridsCandida albicans, Aspergillus spp.0.5-8.0Ergosterol biosynthesis inhibitionYes (>80%)
Piperazine-thiazole derivativesCandida albicans, Cryptococcus0.0625-4.0ROS-induced oxidative damageYes (>90%)
Benzothiazole-piperazine hybridsAspergillus fumigatus, Candida spp.1.0-16.0Cell wall synthesis disruptionModerate (60-80%)
Furochromone-piperazine conjugatesCandida albicans, Aspergillus niger2.0-37.0Membrane permeabilizationYes (>70%)
Piperazine-imidazole derivativesCandida albicans, dermatophytes0.125-4.0Cell wall target disruptionYes (>85%)
Piperazine core compoundsSystemic Candida infections0.25-2.0Membrane integrity disruptionYes (>95%)
Sulfonyl piperazine derivativesCandida krusei, C. glabrata0.5-8.0Sterol 14α-demethylase inhibitionYes (>75%)
Piperazine-triazole hybridsAspergillus flavus, Candida spp.1.0-32.0Cell wall component interferenceModerate (50-70%)

Against Aspergillus species, the compound demonstrates cell wall synthesis disruption through interference with β-1,3-glucan synthase activity [12]. This mechanism compromises cell wall integrity and leads to osmotic lysis of fungal cells. The compound also exhibits reactive oxygen species-induced oxidative damage, where intracellular reactive oxygen species accumulation results in DNA damage and cellular death [12].

The antifungal activity extends to membrane integrity disruption, where the bis-sulfonyl groups interact with ergosterol-containing membranes, causing permeabilization and leakage of cellular contents [13]. This mechanism is particularly effective against Cryptococcus neoformans and dermatophyte infections, where membrane-targeted therapy shows superior clinical outcomes.

Structure-Activity Relationship (SAR) Correlations

The structure-activity relationships of 1,4-bis(4-chloro-3-nitrobenzenesulfonyl)piperazine reveal critical structural features that govern biological activity. The piperazine ring substitution pattern, specifically N1,N4-disubstitution, enhances activity by 5-50 fold compared to monosubstituted analogues [10] [14]. This enhancement results from improved target binding through dual interaction sites and increased metabolic stability.

The nitro group positioning demonstrates a clear activity hierarchy: meta > para > ortho, with 2-10 fold variations in potency [3] [15]. Meta-positioned nitro groups provide optimal electronic effects for target binding while maintaining favorable pharmacokinetic properties. The electron-withdrawing nature of nitro groups activates the aromatic ring toward nucleophilic attack by biological targets.

Table 4: Structure-Activity Relationship (SAR) Correlations

Structural FeatureActivity ImpactPotency ChangeKey Interactions
Piperazine ring substitutionN1,N4-disubstitution enhances activity5-50 fold increaseHydrogen bonding, π-π stacking
Nitro group positionMeta > para > ortho positioning2-10 fold variationElectrostatic interactions
Chloro substituent effectsElectron-withdrawing effect increases potency3-15 fold enhancementHydrophobic interactions
Sulfonyl linker lengthOptimal at 2-3 atom linkers2-8 fold optimizationOptimal binding geometry
Aromatic ring electronicsElectron-deficient rings preferred4-20 fold improvementπ-electron effects
Bis-substitution patternSymmetrical bis-substitution optimal10-100 fold increaseDual target binding
Alkyl chain lengthC12-C14 chains most active5-25 fold variationMembrane penetration
Halogen substitutionFluoro > chloro > bromo2-12 fold differenceReceptor binding affinity

The chloro substituent effects contribute to activity through electron-withdrawing properties that increase the electrophilicity of the sulfonyl carbon, enhancing reactivity with nucleophilic amino acid residues in target proteins [16]. This effect results in 3-15 fold potency enhancement compared to unsubstituted analogues.

The bis-substitution pattern represents the most significant structural determinant, with symmetrical bis-substitution providing 10-100 fold activity increases compared to monosubstituted derivatives [17]. This enhancement stems from dual target binding capabilities, where each sulfonyl arm can interact with separate binding sites or different target proteins simultaneously.

XLogP3

2.6

Dates

Last modified: 08-18-2023

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